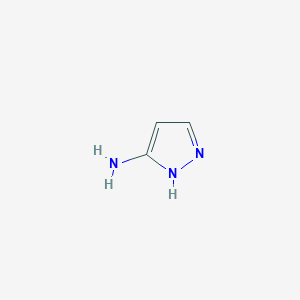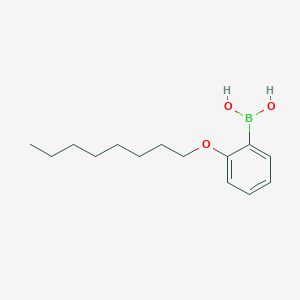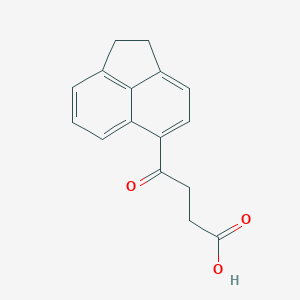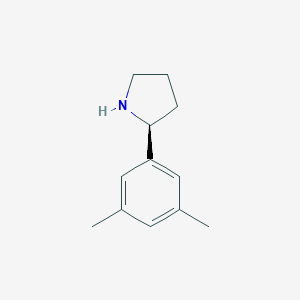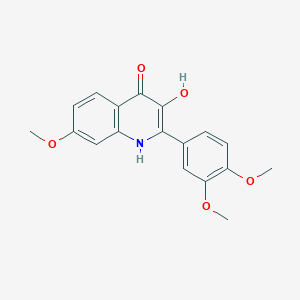![molecular formula C8H10N4 B059133 (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine CAS No. 1212823-28-3](/img/structure/B59133.png)
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- Triazolopyridines, including structures similar to (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine, have been synthesized using various methods, highlighting their potential in pharmaceutical applications. For instance, efficient synthesis techniques utilizing oxidative cyclization and the characterization of these compounds, including crystallographic analysis, have been detailed (El-Kurdi et al., 2021).
Biological and Pharmaceutical Research
- The biological significance of triazolopyridine derivatives, closely related to this compound, has been a focus of various studies. These compounds have been identified for their potential antimicrobial properties, as demonstrated by the synthesis and in vitro testing of new derivatives, highlighting their potent antimicrobial agents (Prakash et al., 2011). Additionally, they have shown a range of biological activities including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties, with specific derivatives used in treatments such as schistosomiasis and neurological disorders associated with glutamate dysfunction (Gandikota et al., 2017).
Material Science and Engineering
- In the field of material science, the structural and optical properties of triazolopyridine derivatives have been extensively studied. For example, the spectroscopic properties and molecular structure analysis using various computational methods have been conducted, revealing insights into the stability and electron absorption spectra of these molecules (Dymińska et al., 2022). Furthermore, the synthesis of triazolopyridine-based bipolar red host materials for applications in organic light-emitting diodes (PhOLEDs) has been reported, indicating their utility in electronic and photonics applications (Kang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines . These compounds inhibit the polymerization of microtubules by binding to the colchicine site .
Mode of Action
The compound interacts with its target by binding to the colchicine site, which inhibits the polymerization of microtubules . This interaction results in changes at the cellular level, including inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound’s action affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. By inhibiting microtubule polymerization, the compound disrupts the normal functioning of the cytoskeleton, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in potent cytotoxicity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .
Properties
IUPAC Name |
(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYAIRHWCMQNP-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN=C2N1C=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
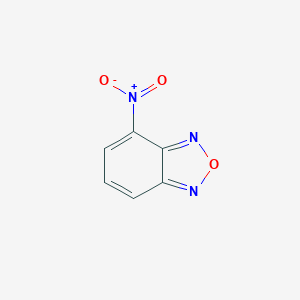
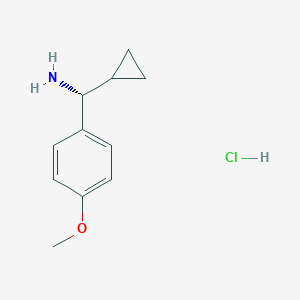

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
